molecular formula C19H30N4O3 B6978722 3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid

3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B6978722
M. Wt: 362.5 g/mol
InChI Key: GKJDNBYELWAEJB-UMPYDWHISA-N
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Description

3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid is a complex organic molecule. Known for its unique structural characteristics, this compound is often investigated in various scientific fields due to its potential applications in chemistry, biology, and medicine. The intricate interplay of its constituent groups gives rise to interesting physicochemical properties and biological activities.

Properties

IUPAC Name

3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-22-10-4-7-15(17(22)16-8-9-21-23(16)2)12-20-18(24)13-5-3-6-14(11-13)19(25)26/h8-9,13-15,17H,3-7,10-12H2,1-2H3,(H,20,24)(H,25,26)/t13?,14?,15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDNBYELWAEJB-UMPYDWHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=NN2C)CNC(=O)C3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CNC(=O)C3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. These might include the formation of the piperidine ring, the attachment of the pyrazole group, and the introduction of the carboxylic acid moiety. Standard conditions often involve the use of catalysts, protecting groups, and specific temperature and pH conditions to ensure selective reactions and high yields.

Industrial Production Methods In an industrial setting, the production of this compound might involve more streamlined processes, leveraging continuous flow chemistry or advanced catalytic systems to enhance efficiency and scalability. Such methods are designed to minimize waste and optimize the use of reagents.

Chemical Reactions Analysis

Types of Reactions 3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically governed by the functional groups present in the molecule, such as the carboxylic acid group, the piperidine ring, and the pyrazole moiety.

Common Reagents and Conditions Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific solvents, temperatures, and pH levels to optimize reaction rates and yields.

Major Products Formed The products of these reactions are generally derivatives of the original compound, with modifications to specific functional groups. For instance, oxidation might convert the carboxylic acid group to an aldehyde or ketone, while substitution reactions could introduce new substituents at various positions on the molecule.

Scientific Research Applications

In chemistry, 3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid is used to study reaction mechanisms and the effects of structural modifications on reactivity and stability. In biology and medicine, it might be investigated for its potential as a therapeutic agent, given its ability to interact with specific molecular targets. Its unique structure allows it to fit into binding sites of enzymes or receptors, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of this compound often involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The piperidine and pyrazole groups may facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid stands out due to its specific arrangement of functional groups. Similar compounds might include those with different substituents on the piperidine ring or variations in the pyrazole moiety. These differences can lead to variations in biological activity, reactivity, and physicochemical properties, highlighting the uniqueness of each molecule.

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